molecular formula C17H13NO3 B051655 Aristolactam BII CAS No. 53948-09-7

Aristolactam BII

Cat. No. B051655
CAS RN: 53948-09-7
M. Wt: 279.29 g/mol
InChI Key: YHQIYHDLBZXUON-UHFFFAOYSA-N
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Description

Aristolactam BII is a natural product found in Aristolochia triangularis, Piper argyrophyllum, and other organisms . It has been identified as a potential therapeutic agent in various studies .


Synthesis Analysis

A series of natural aristolactams and their analogues have been prepared and evaluated for antitumor activity against human cancer cells, including multi-drug resistant cell lines . The synthesis of aristolactam analogues has been reported in several studies .


Molecular Structure Analysis

The molecular formula of Aristolactam BII is C17H13NO3 . Its structure has been analyzed in various studies .


Chemical Reactions Analysis

Aristolactam BII has been analyzed in various chemical reactions. For instance, it has been found to inhibit the kinase activity of DYRK1A in vitro . It has also been evaluated for its antitumor activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of Aristolactam BII have been analyzed in various studies .

Scientific Research Applications

Chemical Profiling

Aristolactam BII is found in various parts of the plant Fissistigma oldhamii . The plant is widely used as medicine with the effect of dispelling wind and dampness, promoting blood circulation and relieving pains . A study used Ultra-High-Performance Liquid Chromatography coupled with Hybrid Quadrupole Orbitrap Mass Spectrometry (UPLC-Q-Exactive Orbitrap MS) to perform qualitative and semi-quantitative analysis of the constituents in roots, stems, leaves, fruits and insect galls . Aristolactam BII was one of the compounds identified .

Inhibitor of Protein Kinases

Aristolactam BII has been found to inhibit the activity of protein kinases DYRK1A and CDK1/Cyclin B . DYRK1A is a protein kinase with diverse functions, implicated in neuronal development and adult brain physiology . High levels of DYRK1A are associated with neurodegenerative diseases and are also believed to be involved in the neurobiological abnormalities observed in Down-Syndrome . The cyclin-dependent kinases (CDKs) are implicated in viral infections, cancer and neurodegenerative pathologies .

Cytotoxic Activity

Aristolactam BII has shown potent cytotoxic activity against human cancer cells . This suggests that it could be a potential candidate for cancer treatment.

Compound Analysis of Herbal Extracts

The high-resolution mass spectrometry coupled with multivariate statistical methods is a powerful tool in compound analysis of complicated herbal extracts . Aristolactam BII, being one of the compounds in such extracts, can be analyzed using this method. This provides the basis for its further application, scientific development of quality standard and utilization .

Safety And Hazards

While the safety and hazards of Aristolactam BII are not fully understood, it is known to be a natural product found in various organisms . It has been evaluated for its potential therapeutic effects in various studies .

properties

IUPAC Name

14,15-dimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-20-13-8-11-14-12(18-17(11)19)7-9-5-3-4-6-10(9)15(14)16(13)21-2/h3-8H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQIYHDLBZXUON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C3C(=C1)C(=O)NC3=CC4=CC=CC=C42)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968750
Record name 1,2-Dimethoxydibenzo[cd,f]indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aristolactam BII

CAS RN

53948-09-7
Record name Cepharanone B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53948-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aristololactam bii
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053948097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethoxydibenzo[cd,f]indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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